molecular formula C14H10ClFO2 B1598589 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde CAS No. 588681-52-1

2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde

Cat. No. B1598589
M. Wt: 264.68 g/mol
InChI Key: NWRDMOGKYMIICN-UHFFFAOYSA-N
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Description

“2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular weight of 264.68 . The IUPAC name of this compound is also "2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde" .


Molecular Structure Analysis

The InChI code for “2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is 1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The physical form of “2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is solid . It has a molecular weight of 264.68 . The compound’s IUPAC name is “2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” and its InChI code is 1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 .

Scientific Research Applications

Catalysis and Synthesis

A pivotal application of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde in scientific research is demonstrated through the facilitation of catalytic reactions, specifically in the Pd-Catalyzed Ortho C-H Hydroxylation of benzaldehydes. This process utilizes transient directing groups, showcasing an innovative approach to functionalizing benzaldehydes under mild conditions. Such methodologies underscore the compound's versatility in synthesizing structurally complex molecules with significant precision (Xiao-Yang Chen et al., 2017).

Material Science

In material science, the compound plays a critical role in the Facile Synthesis of Fluorinated Microporous Polyaminals . These materials demonstrate exceptional properties for carbon dioxide adsorption, showcasing the compound's utility in developing new materials for environmental applications. The incorporation of fluorinated groups enhances the material's surface area and adsorption capacities, illustrating the potential for innovative material design (Guiyang Li et al., 2016).

Photocatalysis

The compound's relevance extends to photocatalysis, as evidenced by its involvement in the Selective Photocatalytic Oxidation of Benzyl Alcohol and its derivatives. This process, conducted under visible light irradiation, highlights the compound's potential in green chemistry applications, enabling efficient and selective transformations with minimal environmental impact (S. Higashimoto et al., 2009).

Enzymatic Catalysis

Moreover, the compound's utility is showcased in enzymatic catalysis, particularly in the Asymmetric C–C-Bond Formation mediated by benzaldehyde lyase. This process illustrates the compound's role in facilitating highly selective enzymatic reactions, paving the way for its application in the synthesis of enantioenriched compounds. This example underscores the potential for biocatalysis in achieving complex chemical transformations (Sven Kühl et al., 2007).

Medicinal Chemistry

In medicinal chemistry, Synthesis and Anticancer Activity studies of fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes, including 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde, reveal its significance in drug discovery. The compound's involvement in generating potent anticancer agents through structural modification highlights its importance in the development of new therapeutic options (N. Lawrence et al., 2003).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRDMOGKYMIICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397022
Record name 2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde

CAS RN

588681-52-1
Record name 2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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